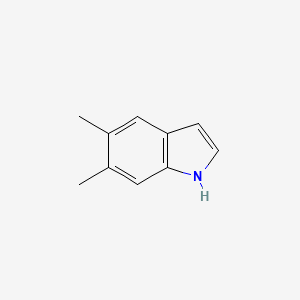
5,6-dimethyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods. Some notable approaches include the Bartoli indole synthesis , Hemetsberger indole synthesis , Bischler indole synthesis , Julia indole synthesis , and Larock indole synthesis .
Chemical Reactions Analysis
Indole derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, and antitubercular properties. Researchers continue to explore novel synthetic methods to access indole derivatives with potential therapeutic applications .
科学的研究の応用
Synthesis and Functionalization
5,6-Dimethyl-1H-indole is a key structural component in many biologically active compounds. Its synthesis and functionalization have been a focus of research for over a century. A notable advancement in this area is the use of palladium-catalyzed reactions, which have become an important tool in organic chemistry due to their functional group tolerance and applicability to complex molecules. These reactions have significantly influenced synthetic processes, allowing for more efficient production of fine chemicals, agrochemicals, and pharmaceutical intermediates with less waste (Cacchi & Fabrizi, 2005).
Indole Derivatives in Biological Applications
Indole base derivatives, including this compound, have diverse biological, industrial, and optical applications. Recent studies have synthesized novel indole-based imines and amines, characterized using nuclear magnetic resonance and other spectroscopic techniques. These compounds have shown potential in various applications due to their structural stability, which is assessed through various analyses such as Hirshfeld and QTAIM (Tariq et al., 2020).
Chemosensory Applications
This compound derivatives have been used in the synthesis of novel chemosensors. For instance, a study synthesized a dual chemosensor capable of detecting Cu2+ and Fe3+ ions, demonstrating the utility of 5,6-dimethylindole moiety in selective recognition of specific ions (Şenkuytu et al., 2019).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their potential in treating cognitive disorders. For example, a study discovered a novel series of 3-(piperazinylmethyl) indole derivatives as antagonists for the 5-hydroxytryptamine-6 receptor (5-HT6R), demonstrating high affinity and selectivity. These derivatives have shown promising preclinical efficacy, particularly in the treatment of Alzheimer's disease (Nirogi et al., 2017).
Catalytic Reactions
The use of this compound in catalytic reactions has also been researched. A study on the palladium-catalyzed denitrogenative indolization of N-aroylbenzotriazoles with internal alkynes exemplifies the compound's utility in producing polysubstituted indoles, which are significant in various organic syntheses (Nakamura et al., 2009).
将来の方向性
作用機序
Target of Action
5,6-Dimethyl-1H-indole, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This makes it a valuable candidate for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For example, some indole derivatives have been found to inhibit certain proteins, leading to antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been found to exhibit antiviral activity by inhibiting viral replication . Other indole derivatives have shown anti-inflammatory and analgesic activities
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化学分析
Biochemical Properties
5,6-Dimethyl-1H-indole, like other indoles, is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . These activities suggest that this compound may influence cell function, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biomolecules
Metabolic Pathways
Indole is known to be involved in several metabolic pathways, including the tryptophan-indole pathway
特性
IUPAC Name |
5,6-dimethyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-5-9-3-4-11-10(9)6-8(7)2/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSHETACGYAGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
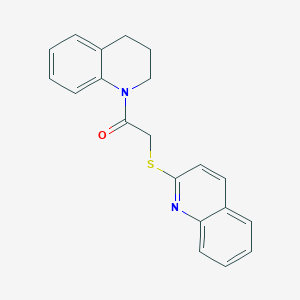


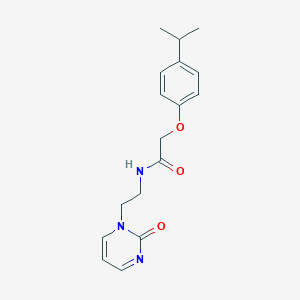
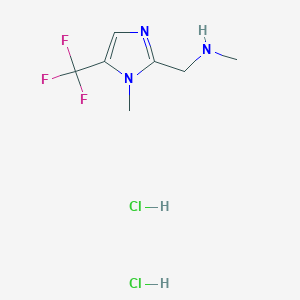
![3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2477008.png)
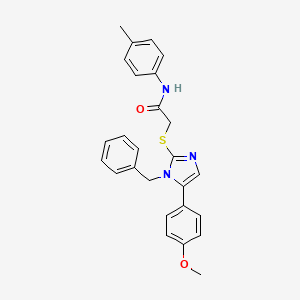
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2477010.png)
![2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2477012.png)
![(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2477014.png)
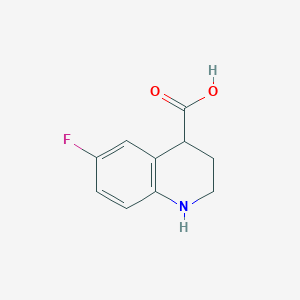
![2-(1-benzyltetrazol-5-yl)sulfanyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2477018.png)
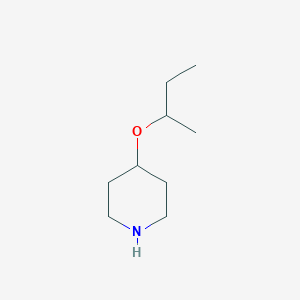
![Ethyl 4-[[2-[[5-(benzamidomethyl)-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2477021.png)
